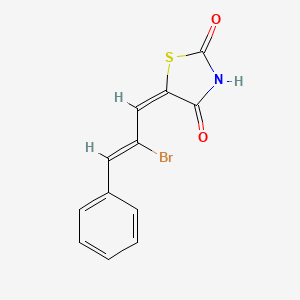![molecular formula C18H14FN3O B6096195 4-(4-fluorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6096195.png)
4-(4-fluorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, commonly known as FP-6, is a pyrazolopyridine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FP-6 has been shown to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.
Mechanism of Action
The exact mechanism of action of FP-6 is not fully understood. However, it is believed that FP-6 exerts its pharmacological effects by modulating various signaling pathways in the body. FP-6 has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. FP-6 also inhibits the expression of COX-2, an enzyme that is responsible for the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
FP-6 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). FP-6 also reduces the expression of COX-2, which leads to a reduction in the production of pro-inflammatory prostaglandins. In addition, FP-6 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
FP-6 has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological properties. However, there are also some limitations to using FP-6 in lab experiments. For example, the exact mechanism of action of FP-6 is not fully understood, which makes it difficult to design experiments to study its effects. In addition, FP-6 has not been extensively studied in animal models, which limits our understanding of its potential therapeutic applications.
Future Directions
There are several future directions for research on FP-6. One area of interest is the development of FP-6 as a potential anti-inflammatory and analgesic agent. Further studies are needed to determine the exact mechanism of action of FP-6 and to identify its molecular targets. In addition, studies in animal models are needed to determine the safety and efficacy of FP-6 in vivo. Another area of interest is the development of FP-6 as a potential antitumor agent. Further studies are needed to determine the optimal dose and treatment regimen of FP-6 for different types of cancer. Overall, FP-6 has shown great potential as a therapeutic agent, and further research is needed to fully understand its pharmacological properties and potential clinical applications.
Synthesis Methods
The synthesis of FP-6 involves a multi-step process that starts with the condensation of 4-fluoroaniline with ethyl acetoacetate to form 4-(4-fluorophenyl)-3-oxobutanoic acid ethyl ester. The resulting compound is then cyclized with hydrazine hydrate to yield 4-(4-fluorophenyl)-1,2-dihydropyrazol-3-one. The final step involves the oxidation of the dihydropyrazolone with lead tetraacetate to produce FP-6.
Scientific Research Applications
FP-6 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines and reducing the expression of cyclooxygenase-2 (COX-2). FP-6 has also been shown to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
IUPAC Name |
4-(4-fluorophenyl)-1-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O/c19-13-8-6-12(7-9-13)15-10-17(23)21-18-16(15)11-20-22(18)14-4-2-1-3-5-14/h1-9,11,15H,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRBDWNXQSVCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6096114.png)
![3-[1-(2-butynoyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide](/img/structure/B6096119.png)

![1-(5-{[(2-chlorobenzyl)(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6096139.png)
![N-(3-chloro-4-methylphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6096140.png)
![ethyl N-{[3-(4-methoxy-2-methylbenzoyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6096145.png)
![2,7-diethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6096155.png)
![N-(4-chlorophenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6096161.png)
![3-[(cyclohexylamino)sulfonyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6096162.png)
![N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[(3-phenyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B6096172.png)
![4-oxo-N-(1-phenylethyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6096179.png)
![4-(4-methoxy-3-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6096201.png)
![2-(cyclopentylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6096211.png)
![3-[1-(4-methylphenyl)propyl]pteridin-4(3H)-one](/img/structure/B6096217.png)